molecular formula C7H14Cl3N B1212497 Novembichine CAS No. 3572-69-8

Novembichine

Cat. No.: B1212497
CAS No.: 3572-69-8
M. Wt: 218.5 g/mol
InChI Key: FRUNNMHCUYUXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novembichine is a nitrogen mustard compound known for its alkylating properties It has been widely studied and utilized in various fields, particularly in medicinal chemistry, due to its ability to interfere with DNA replication and cell division

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Novembichine typically involves the reaction of beta-chloroethylamine with beta-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Novembichine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols, while reduction can produce primary or secondary amines .

Scientific Research Applications

Novembichine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its effects on cellular processes and DNA interactions.

    Medicine: It is a key component in the development of chemotherapeutic agents for cancer treatment.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Novembichine involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent disruption of DNA replication and cell division. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Methyl-bis(beta-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.

    Tris(beta-chloroethyl)amine: Known for its use in cancer treatment.

    Chlorambucil: A related alkylating agent used in chemotherapy

Properties

CAS No.

3572-69-8

Molecular Formula

C7H14Cl3N

Molecular Weight

218.5 g/mol

IUPAC Name

2-chloro-N,N-bis(2-chloroethyl)propan-1-amine

InChI

InChI=1S/C7H14Cl3N/c1-7(10)6-11(4-2-8)5-3-9/h7H,2-6H2,1H3

InChI Key

FRUNNMHCUYUXJY-UHFFFAOYSA-N

SMILES

CC(CN(CCCl)CCCl)Cl

Canonical SMILES

CC(CN(CCCl)CCCl)Cl

Related CAS

1936-40-9 (hydrochloride)

Synonyms

N,N-bis(2-chloroethyl)-2-chloropropylamine
novembichine
novembichine hydrochloride
novoembichine

Origin of Product

United States

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